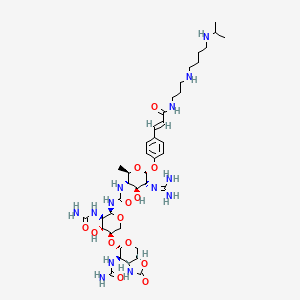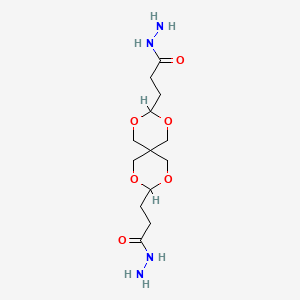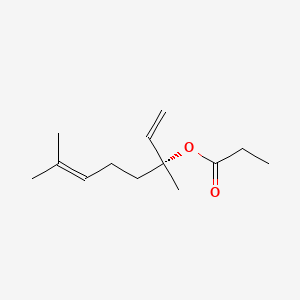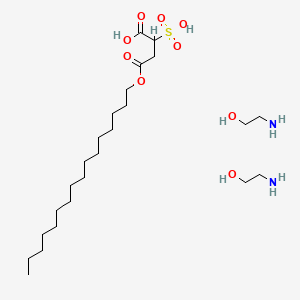
2-Amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(diaminomethylideneamino)pentanoic acid and 3-methyl-2-oxobutanoic acid are two distinct compounds with unique properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
2-Amino-5-(diaminomethylideneamino)pentanoic acid
Chemical Synthesis: This compound can be synthesized through the reaction of ornithine with cyanamide, followed by hydrolysis.
Biological Synthesis: It is naturally synthesized in the urea cycle and the nitric oxide synthesis pathway in living organisms.
-
3-methyl-2-oxobutanoic acid
Chemical Synthesis: This compound can be synthesized through the oxidative decarboxylation of valine.
Biological Synthesis: It is produced as an intermediate in the catabolism of valine in living organisms.
Industrial Production Methods
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Industrially, it is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum.
3-methyl-2-oxobutanoic acid: Industrial production involves the enzymatic conversion of valine using specific dehydrogenases.
Analyse Chemischer Reaktionen
Types of Reactions
-
2-Amino-5-(diaminomethylideneamino)pentanoic acid
Oxidation: Can be oxidized to form nitric oxide and citrulline.
Reduction: Can be reduced to form ornithine.
Substitution: Can undergo substitution reactions to form various derivatives.
-
3-methyl-2-oxobutanoic acid
Oxidation: Can be oxidized to form isobutyric acid.
Reduction: Can be reduced to form 3-methyl-2-hydroxybutanoic acid.
Decarboxylation: Can undergo decarboxylation to form isobutene.
Common Reagents and Conditions
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Common reagents include cyanamide, nitric oxide synthase, and various acids and bases for hydrolysis and substitution reactions.
3-methyl-2-oxobutanoic acid: Common reagents include dehydrogenases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride.
Major Products
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Major products include nitric oxide, citrulline, and various substituted derivatives.
3-methyl-2-oxobutanoic acid: Major products include isobutyric acid, 3-methyl-2-hydroxybutanoic acid, and isobutene.
Wissenschaftliche Forschungsanwendungen
Chemistry
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the synthesis of peptides and proteins, and as a precursor for the synthesis of nitric oxide.
3-methyl-2-oxobutanoic acid: Used as an intermediate in organic synthesis and in the study of metabolic pathways.
Biology
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Plays a role in the urea cycle, nitric oxide synthesis, and protein synthesis.
3-methyl-2-oxobutanoic acid: Involved in the catabolism of branched-chain amino acids and energy production.
Medicine
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the treatment of cardiovascular diseases, erectile dysfunction, and as a dietary supplement.
3-methyl-2-oxobutanoic acid: Studied for its role in metabolic disorders and potential therapeutic applications.
Industry
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the production of dietary supplements, pharmaceuticals, and as a feed additive.
3-methyl-2-oxobutanoic acid: Used in the production of flavoring agents and as an intermediate in chemical manufacturing.
Wirkmechanismus
-
2-Amino-5-(diaminomethylideneamino)pentanoic acid
Mechanism: Acts as a substrate for nitric oxide synthase, leading to the production of nitric oxide, which is a key signaling molecule in various physiological processes.
Molecular Targets: Nitric oxide synthase, arginase, and various receptors involved in vasodilation and immune response.
-
3-methyl-2-oxobutanoic acid
Mechanism: Involved in the catabolic pathway of valine, leading to the production of energy and other metabolites.
Molecular Targets: Branched-chain alpha-keto acid dehydrogenase complex and other enzymes involved in amino acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Similar compounds include citrulline, ornithine, and lysine.
3-methyl-2-oxobutanoic acid: Similar compounds include alpha-ketoisocaproic acid and alpha-keto-beta-methylvaleric acid.
Uniqueness
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Unique due to its role in nitric oxide production and its involvement in multiple metabolic pathways.
3-methyl-2-oxobutanoic acid: Unique due to its role as an intermediate in the catabolism of branched-chain amino acids and its involvement in energy production.
Eigenschaften
CAS-Nummer |
72087-41-3 |
|---|---|
Molekularformel |
C11H22N4O5 |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C6H14N4O2.C5H8O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-3(2)4(6)5(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H3,(H,7,8) |
InChI-Schlüssel |
BZQFWTZAFAGLOE-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
CC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



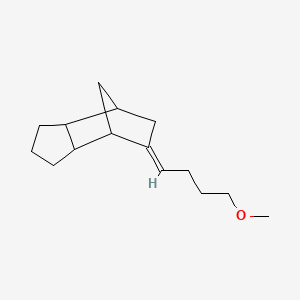
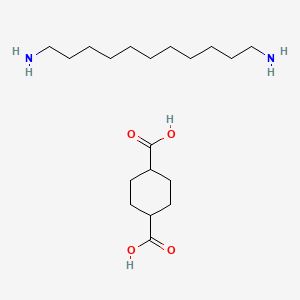
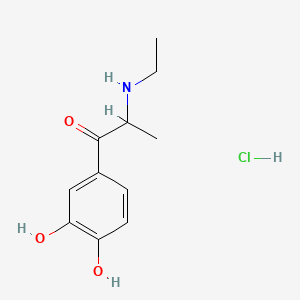
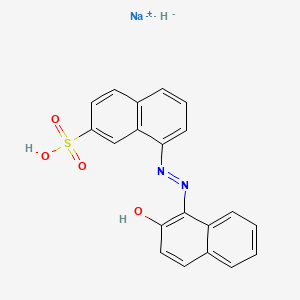
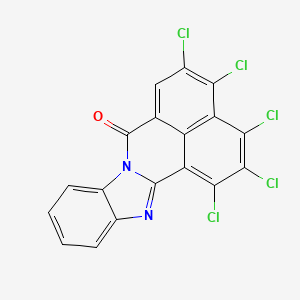
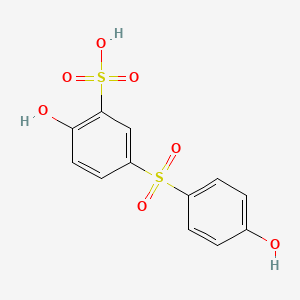
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
